![molecular formula C17H18N2O3 B6538985 N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 1060353-09-4](/img/structure/B6538985.png)
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide
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Description
Compounds like N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide belong to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, molecular weight, and solubility can be determined through experimental methods .Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and antioxidant effects .
Mode of Action
It’s worth noting that similar compounds have been shown to suppress oxidative stress and inflammatory markers . This suggests that the compound may interact with its targets to modulate these pathways, leading to a reduction in inflammation and oxidative stress.
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may have a protective effect against oxidative stress and inflammation .
properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-8-4-13(5-9-15)11-17(21)19-14-6-2-12(3-7-14)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEDYCHHWCBFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
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